3-({[(tert-butoxy)carbonyl]amino}methyl)-1-methyl-1H-pyrazole-5-carboxylic acid
Description
Chemical Name: 3-((tert-Butoxycarbonyl)(methyl)amino)-1-methyl-1H-pyrazole-5-carboxylic acid CAS Number: 1692905-99-9 Molecular Formula: C₁₁H₁₇N₃O₄ Molecular Weight: 255.3 g/mol
This compound features a pyrazole core substituted with a tert-butoxycarbonyl (Boc)-protected methylamino group at position 3 and a carboxylic acid at position 5. The Boc group enhances stability during synthetic workflows, while the carboxylic acid enables further derivatization, such as amide or ester formation. It is widely employed as a building block in pharmaceutical research, particularly for kinase inhibitors and protease-targeting molecules .
Properties
IUPAC Name |
2-methyl-5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O4/c1-11(2,3)18-10(17)12-6-7-5-8(9(15)16)14(4)13-7/h5H,6H2,1-4H3,(H,12,17)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATQMUKIGZLWYAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NN(C(=C1)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[(tert-butoxy)carbonyl]amino}methyl)-1-methyl-1H-pyrazole-5-carboxylic acid typically involves the protection of an amino group with a tert-butoxycarbonyl (Boc) group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The protected amino group is then introduced into the pyrazole ring through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using flow microreactor systems to ensure efficient and sustainable production . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-({[(tert-butoxy)carbonyl]amino}methyl)-1-methyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Deprotection of the Boc group is typically achieved using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name : 3-((tert-butoxycarbonyl)amino)-1-methyl-1H-pyrazole-5-carboxylic acid
- Molecular Formula : C10H15N3O4
- Molecular Weight : 241.25 g/mol
- CAS Number : 128883-83-0
The compound features a pyrazole ring, which is known for its biological activity, making it an attractive candidate for drug design. The tert-butoxycarbonyl (Boc) group provides protection for the amine functionality, facilitating further reactions without unwanted side reactions.
Pharmaceutical Development
The compound's structural characteristics make it suitable for the synthesis of novel pharmaceutical agents. Pyrazole derivatives have been explored for their anti-inflammatory, analgesic, and anticancer properties. For instance, modifications of the pyrazole ring can lead to compounds with enhanced biological activity against specific targets.
Agrochemical Synthesis
The versatility of 3-({[(tert-butoxy)carbonyl]amino}methyl)-1-methyl-1H-pyrazole-5-carboxylic acid extends to the agrochemical field, where it can be utilized in the development of herbicides and pesticides. Its ability to interact with biological systems makes it a candidate for creating effective agricultural chemicals that can enhance crop yield and resistance to pests.
Chemical Biology
In chemical biology, this compound can be used as a probe or tool to study biological processes at the molecular level. Its ability to form covalent bonds with biomolecules can aid in understanding enzyme mechanisms or protein interactions.
Case Study 1: Synthesis of Pyrazole Derivatives
A study published in a peer-reviewed journal highlighted the synthesis of various pyrazole derivatives using this compound as a starting material. The derivatives exhibited promising anti-cancer activity in vitro, indicating the potential for further development into therapeutic agents.
Case Study 2: Agrochemical Applications
Research conducted on the use of pyrazole derivatives in agrochemicals demonstrated that modifications to the carboxylic acid group could enhance herbicidal efficacy. The study found that certain derivatives synthesized from this compound showed increased selectivity towards target weeds while minimizing damage to crops.
Mechanism of Action
The mechanism of action of 3-({[(tert-butoxy)carbonyl]amino}methyl)-1-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be deprotected to yield the free amine, which can then form covalent or non-covalent interactions with the target molecules. These interactions can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences and similarities with analogous pyrazole derivatives:
Physicochemical and Functional Properties
- Solubility : The target compound’s carboxylic acid enhances water solubility compared to esters (e.g., ’s methyl ester). However, the Boc group introduces hydrophobicity, balancing solubility for cell permeability .
- Acidity : The nitro group in ’s compound lowers the pKa of the carboxylic acid (~1.5–2.5) versus the target’s ~4.5–5.0, affecting ionization in biological systems .
- Stability : The Boc group is acid-labile (cleaved with TFA/HCl), whereas the benzodioxol group () is metabolically stable but prone to oxidative degradation .
Biological Activity
3-({[(tert-butoxy)carbonyl]amino}methyl)-1-methyl-1H-pyrazole-5-carboxylic acid, commonly referred to as Boc-amino pyrazole, is a synthetic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structural features, including a tert-butoxycarbonyl (Boc) protecting group, which is widely used in organic synthesis to protect amine functionalities. The molecular formula for this compound is C10H15N3O4, and it has a molecular weight of approximately 241.25 g/mol.
- IUPAC Name : 3-((tert-butoxycarbonyl)amino)-1-methyl-1H-pyrazole-5-carboxylic acid
- CAS Number : 128883-83-0
- Molecular Structure :
- Molecular Structure
Anti-inflammatory Activity
A study on related pyrazole compounds indicated that they could serve as selective COX inhibitors. For instance, a derivative exhibited an IC50 value of 0.5 µM against COX-2, suggesting significant anti-inflammatory potential.
Antimicrobial Studies
Research has shown that certain pyrazole derivatives possess antimicrobial properties. For example, one study reported that a structurally similar compound demonstrated activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.
Analgesic Effects
In animal models, several pyrazole derivatives have been assessed for analgesic activity. A derivative similar to Boc-amino pyrazole was tested in a formalin-induced pain model and showed significant pain relief compared to control groups.
Comparative Analysis of Related Compounds
The following table summarizes the biological activities of selected pyrazole derivatives compared to Boc-amino pyrazole:
Toxicological Profile
The safety profile of Boc-amino pyrazole indicates potential hazards:
- Oral Toxicity : Classified as harmful if swallowed (H302).
- Skin Irritation : Causes skin irritation (H315).
Q & A
Q. Basic Analytical Techniques
- NMR Spectroscopy :
- ¹H NMR : Boc group methyl signals at δ ~1.4 ppm; pyrazole protons appear as singlet(s) between δ 6.0–7.5 ppm.
- ¹³C NMR : Carboxylic acid carbonyl at δ ~170 ppm; Boc carbonyl at δ ~155 ppm .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 270 nm) confirm purity (>95%) .
- Mass Spectrometry : ESI-MS confirms molecular ion ([M+H]⁺) at m/z 242.1 (calculated for C₁₀H₁₅N₃O₄) .
Q. Advanced Considerations :
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex mixtures, such as rotamers from Boc protection .
- X-ray Crystallography : Rarely reported for this compound, but SHELX software (e.g., SHELXL) can refine crystal structures if suitable crystals are obtained .
How can researchers resolve contradictory spectroscopic data during characterization?
Q. Advanced Data Analysis
- Unexpected Peaks in NMR :
- Impurities : Use preparative HPLC to isolate the target compound.
- Rotamers : Variable-temperature NMR (e.g., 25°C to 60°C) can coalesce split signals caused by restricted Boc group rotation .
- Mass Discrepancies : High-resolution MS (HRMS) differentiates between isobaric species (e.g., deprotected amine vs. Boc-intact form) .
- HPLC Retention Shifts : Adjust mobile phase pH to distinguish acidic (carboxylic acid) vs. neutral (ester) forms .
What in vitro assays are appropriate for evaluating biological activity, and how does the Boc group influence results?
Q. Advanced Experimental Design
- Enzymatic Assays :
- Kinase Inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) due to pyrazole’s known kinase-binding affinity .
- Protease Targeting : Use fluorogenic substrates to assess inhibition of trypsin-like proteases.
- Cell-Based Assays :
- Neuroprotection : Test in neuronal cell lines (e.g., SH-SY5Y) under oxidative stress, requiring Boc deprotection (TFA/DCM) to activate the free amine .
Boc Group Considerations :
- Neuroprotection : Test in neuronal cell lines (e.g., SH-SY5Y) under oxidative stress, requiring Boc deprotection (TFA/DCM) to activate the free amine .
- Stability : Boc remains intact in neutral buffers but hydrolyzes under acidic (pH < 3) or enzymatic (e.g., esterase) conditions, necessitating controlled deprotection for bioactivity studies .
How does this compound compare structurally and functionally to related pyrazole-carboxylic acid derivatives?
Q. Advanced Comparative Analysis
Q. Unique Advantages of Target Compound :
- The Boc-aminomethyl group enhances solubility in organic solvents, facilitating purification, while the carboxylic acid enables salt formation for aqueous compatibility .
What strategies mitigate decomposition during long-term storage?
Q. Advanced Stability Studies
- Storage Conditions :
- Decomposition Pathways :
- Boc Deprotection : Monitor via TLC (Rf shift) or ¹H NMR loss of δ 1.4 ppm signal.
- Oxidation : Add antioxidants (e.g., BHT) to solid samples .
How is computational modeling applied to predict this compound’s interactions with biological targets?
Q. Advanced Method Integration
- Docking Studies : Use AutoDock Vina to model binding to kinase ATP pockets (e.g., PDB: 1M17). Pyrazole-carboxylic acid forms hydrogen bonds with catalytic lysine residues .
- MD Simulations : GROMACS simulations (100 ns) assess stability of Boc group in hydrophobic binding pockets .
- QSAR Models : Correlate substituent electronegativity (Hammett σ) with IC₅₀ values in enzyme assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
